(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

説明

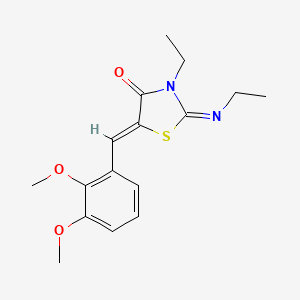

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a dimethoxybenzylidene group and an ethylimino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow synthesis to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzylidene group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiazolidinones with different functional groups.

科学的研究の応用

Structural Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 354.85 g/mol

- IUPAC Name : (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one

Table 1: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Methylbenzylidene)-3-ethylthiazolidin-4-one | Similar thiazolidine core | Antimicrobial |

| 5-(2-Hydroxybenzylidene)-3-ethylthiazolidin-4-one | Hydroxy substituent on benzylidene | Antioxidant |

| 5-(Benzylidene)-3-methylthiazolidin-4-one | Methyl group instead of ethyl | Anti-inflammatory |

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Anti-inflammatory Effects

Thiazolidinones are recognized for their anti-inflammatory properties. The specific compound has demonstrated efficacy in reducing inflammation in experimental models, suggesting its potential use in treating inflammatory diseases .

Inhibition of Type III Secretion System

The compound has been studied for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria such as Salmonella enterica. This inhibition is crucial as T3SS is a mechanism used by bacteria to inject virulence factors into host cells, facilitating infection . The structure of this compound may allow it to disrupt protein-protein interactions essential for T3SS function .

Potential Antioxidant Properties

The presence of dimethoxy groups in the compound may contribute to antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Further research is needed to elucidate the specific mechanisms involved.

Study on Antimicrobial Activity

A study published in ResearchGate explored the synthesis and biological evaluation of various thiazolidinone derivatives. It reported that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Investigation into Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers tested several thiazolidinone derivatives for their ability to reduce inflammatory markers in vitro. The findings indicated that compounds with similar structural features to this compound significantly lowered levels of pro-inflammatory cytokines .

Inhibition of T3SS

A detailed investigation into the inhibition of the Type III secretion system by thiazolidinones demonstrated that compounds like this compound could effectively disrupt T3SS-mediated virulence in Salmonella enterica. This study highlighted the potential for developing new therapeutic agents targeting bacterial virulence mechanisms .

作用機序

The mechanism by which (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potentially inhibits key enzymes involved in microbial growth or inflammation.

Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.

DNA Interaction: Possible interaction with DNA, affecting gene expression and cell proliferation.

類似化合物との比較

Similar Compounds

(2Z,5Z)-5-(benzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one: Lacks the dimethoxy groups, which may affect its biological activity.

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-methyl-2-(methylimino)thiazolidin-4-one: Contains methyl groups instead of ethyl groups, potentially altering its chemical properties and reactivity.

Uniqueness

(2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is unique due to the presence of both the dimethoxybenzylidene and ethylimino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

生物活性

The compound (2Z,5Z)-5-(2,3-dimethoxybenzylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential antimicrobial, anticancer, and other pharmacological properties through various studies and findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a thiazolidinone core, which is essential for its biological activity. The presence of the methoxy groups and the ethyl imino group contributes to its unique properties.

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound in focus, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains. For instance:

- Antibacterial Activity : A study found that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The activity indices for synthesized derivatives ranged from 53.84% to 88.46% against Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against E. coli (%) | Activity Against S. aureus (%) |

|---|---|---|

| 2e | 88.46 | 91.66 |

| 2b | 53.84 | Not specified |

| Reference (Ampicillin) | 26 mm inhibition zone | Not applicable |

This indicates that modifications on the phenyl group significantly enhance antibacterial activity.

Anticancer Activity

Thiazolidin-4-one derivatives have also shown promise in anticancer research. They have been reported to inhibit cancer cell proliferation through various mechanisms:

- Mechanisms of Action : Thiazolidinones may act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth .

- Cell Lines Tested : Studies have utilized different cancer cell lines to evaluate the cytotoxic effects of these compounds, with promising results indicating potential for drug development .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives:

- Synthesis and Evaluation : A comprehensive study synthesized multiple thiazolidinone derivatives and assessed their biological activities, revealing that certain modifications led to enhanced bioactivity .

- Structure-Activity Relationship (SAR) : The SAR studies highlighted that specific substituents on the thiazolidinone scaffold could significantly influence biological outcomes .

特性

IUPAC Name |

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-5-17-16-18(6-2)15(19)13(22-16)10-11-8-7-9-12(20-3)14(11)21-4/h7-10H,5-6H2,1-4H3/b13-10-,17-16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAWWKNLHSLKCT-PUYCAGIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=C(C(=CC=C2)OC)OC)S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。